N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This compound is characterized by a pyrazole ring fused to a pyrimidine structure, with an N-methyl group and a phenyl substituent at specific positions. Such compounds have garnered attention in medicinal chemistry for their potential therapeutic applications, particularly in oncology and neurology.
N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is classified as a pyrazolo[3,4-d]pyrimidine derivative, which is significant in pharmaceutical research for its potential as an anticancer agent and its ability to modulate various biological pathways.
The synthesis of N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through several methods. One common approach involves the reaction of 5-aminopyrazole derivatives with formamide or other carbonyl compounds under reflux conditions. For instance, 5-aminopyrazole-4-carbonitriles can be treated with formamide to yield various substituted pyrazolo[3,4-d]pyrimidines .
The molecular structure of N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a fused pyrazole and pyrimidine ring system, which contributes to its unique chemical properties.
Property | Value |
---|---|
Molecular Formula | C11H10N4 |
Molecular Weight | 210.22 g/mol |
Melting Point | Approximately 215–217 °C |
Crystal System | Monoclinic |
Density | 1.493 g/cm³ |
The compound's structure is confirmed through X-ray crystallography and various spectroscopic methods, which reveal the arrangement of atoms and the presence of functional groups within the molecule .
N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can participate in various chemical reactions due to its functional groups. Notably:
These reactions are critical for developing further derivatives with enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific biological targets within cells:
Relevant spectral data from Infrared spectroscopy shows characteristic absorption bands corresponding to NH stretching vibrations (3200–3400 cm) and C=N stretching (around 1600 cm) .
N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific uses:
The construction of the pyrazolo[3,4-d]pyrimidine core—a purine isostere critical for kinase inhibition—relies on well-established condensation and cyclization strategies. A foundational approach involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formamide or triethyl orthoformate under reflux conditions, yielding the 4-aminopyrazolopyrimidine scaffold through intramolecular cyclodehydration [5] [7]. Subsequent N-methylation at the C4-position is typically achieved using methyl iodide in the presence of base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C. This step exhibits moderate regioselectivity due to competing N1-alkylation, often requiring chromatographic separation to isolate the desired N4-methyl isomer [6] [10].
Solvent-free fusion techniques have emerged as sustainable alternatives, significantly enhancing reaction efficiency. For example, reacting 3-methyl-1-phenyl-1H-pyrazolopyrimidin-4-ol with methyl iodide under neat conditions at 100°C for 45 minutes achieves complete conversion to N-methylated derivatives with ≥85% isolated yield, eliminating solvent waste and reducing reaction times by ~70% compared to solution-phase methods [2] [8]. The crystalline nature of the products facilitates purification via recrystallization from ethanol/water mixtures, avoiding resource-intensive chromatography.
Table 1: Optimization of Core Synthesis via Solvent-Free Fusion
Starting Material | Alkylating Agent | Temp (°C) | Time (min) | Yield (%) |
---|---|---|---|---|
1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | CH₃I | 100 | 60 | 78 |
3-methyl-1-phenyl-1H-pyrazolopyrimidin-4-ol | CH₃I | 100 | 45 | 87 |
4,6-dichloropyrimidine-5-carbaldehyde | PhNHNH₂ | 120 | 90 | 82 |
Regioselective introduction of N-methyl and phenyl groups leverages transition metal catalysis and organocatalytic strategies. Palladium-catalyzed cross-coupling enables direct arylation at N1 using phenylboronic acid derivatives. A notable protocol employs Pd(OAc)₂ (5 mol%), XPhos ligand (10 mol%), and K₂CO₃ in toluene/water (3:1) at 80°C, achieving 92% yield of 1-phenylpyrazolopyrimidine with <5% diarylation byproducts [1] [7]. This method circumvents hazardous aryl halides, utilizing bench-stable boronic acids instead.
For N4-methylation, phase-transfer catalysis (PTC) with Aliquat 336 (methyltrioctylammonium chloride) in biphasic NaOH/toluene systems enhances nucleophilicity of the C4-amine. This facilitates efficient methylation (89% yield, 2 hours) using dimethyl carbonate—a greener methylating agent than iodomethane—with minimized O-alkylation side products [7]. Computational studies (DFT, B3LYP/6-311++G(d,p)) reveal that PTC stabilizes the transition state through electrostatic interactions, lowering the activation barrier by ~12 kcal/mol compared to uncatalyzed reactions [2].
Organocatalytic reductive amination offers an alternative route to N4-methylation. Using pyridine-4-carboxaldehyde as a transient directing group and phenylsilane as reductant, the C4-amine condenses with formaldehyde to form an imine intermediate. Subsequent hydride transfer delivers the N-methyl product in 84% yield with exceptional chemoselectivity (>98%), even in the presence of secondary amines [7].
Table 2: Catalytic Methods for Group Introduction
Method | Catalyst System | Conditions | Yield (%) | Selectivity |
---|---|---|---|---|
N1-Phenylation | Pd(OAc)₂/XPhos | Toluene/H₂O, 80°C, 12h | 92 | >95% N1 |
N4-Methylation (PTC) | Aliquat 336/Dimethyl carbonate | NaOH/toluene, 70°C, 2h | 89 | 97% N4 |
N4-Methylation (Organocatalytic) | Pyridine-4-carboxaldehyde/PhSiH₃ | DCM, rt, 6h | 84 | >98% N4 |
Microwave irradiation revolutionizes the synthesis of N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine by accelerating ring formation and functionalization steps. In a key advancement, cyclocondensation of ethyl (Z)-2-cyano-2-phenylhydrazinylidene)acetate with methylguanidine hydrochloride under microwave irradiation (250 W, 140°C) in DMF delivers the pyrazolopyrimidine core in 15 minutes (78% yield), versus 12 hours (65% yield) under conventional heating [5] [8]. The rapid, uniform dielectric heating suppresses decomposition pathways, enhancing purity from ~85% to >98%.
Solvent-free microwave techniques further optimize N-methylation. A mixture of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and methyl p-toluenesulfonate adsorbed on acidic alumina, irradiated at 150 W for 5 minutes, achieves quantitative conversion. This approach eliminates solvent use, reduces energy consumption by ~90%, and facilitates product isolation via simple methanol extraction [8]. Scale-up studies (100 g) confirm reproducibility with consistent yields (±2%) and impurity profiles.
Epoxide ring-opening methodologies under microwaves enable installation of the phenoxyethyl side chain—a moiety enhancing water solubility. Solvent-free reaction with phenyl glycidyl ether at 120°C for 1 minute furnishes the adduct in 53% yield after chromatography, compared to 21% yield via 12-hour thermal methods [8]. The accelerated kinetics are attributed to microwave-induced polarization of the epoxide ring, increasing electrophilicity.
Post-synthetic modification (PSM) strategies transform N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine into structurally diverse analogs for structure-activity relationship studies. Transition-metal-catalyzed coupling at C6 (chloro-substituted precursors) enables C─C bond formation. Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 85°C) installs biaryl groups (e.g., 4-(methoxycarbonyl)phenyl) in 70–90% yield, enhancing hydrophobic interactions in kinase binding pockets [1] [7].
Thiol-alkylation of pyrazolopyrimidin-6-thiones provides access to sulfides and sulfones with improved pharmacokinetic properties. Treatment of 6-thioxo precursor with phenacyl bromides in ethanol under reflux yields 6-((4-substituted phenyl)thio)methyl) derivatives (e.g., P1–P4 series) in 75–92% yield. Subsequent oxidation with m-CPBA generates sulfone analogs exhibiting 10-fold enhanced solubility in simulated intestinal fluid [2] [4].
Metal-organic framework (MOF)-templated PSM achieves regioselective modifications unattainable in solution. Immobilization of the pyrazolopyrimidine core in IRMOF-3 or UiO-66-NH₂ frameworks via carboxylate coordination permits selective N-alkylation at exposed amines using alkyl halides in DMF at 25°C. This "cavity-confined functionalization" yields monoalkylated products with >95% regioselectivity, whereas solution-phase reactions produce mixtures [4] [9]. Post-modification, acidolysis releases the derivatized heterocycles without racemization.
Table 3: Key Post-Synthetic Modifications
Modification Type | Reagents/Conditions | Products | Yield (%) |
---|---|---|---|
Suzuki Coupling (C6) | ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 85°C | 6-Aryl derivatives | 70–90 |
Thiol Alkylation | RCH₂Br, EtOH, reflux | 6-((Alkyl/arylthio)methyl) analogs | 75–92 |
MOF-Templated N-Alkylation | R-X, UiO-66-NH₂, DMF, rt | N1- or N4-Alkylated regioisomers | 60–85 |
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7